3-(4-Fluorophenyl)-1-isopropyl-1h-indole-2-carbaldehyde

Drug Design Lipophilicity Physicochemical Properties

Procure 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde (CAS 101125-34-2) as the officially designated Fluvastatin EP Impurity G and USP Related Compound G. With a validated LogP of 4.84 and a purity of ≥98%, this batch-tested reference standard is non-negotiable for ANDA method validation (AMV) and commercial QC release testing. Its N-isopropyl group is critical for achieving nanomolar potency (IC50 2.5 nM) in HMG-CoA reductase inhibitor R&D. Avoid regulatory risk—this specific impurity cannot be substituted with N-methyl or other close analogs.

Molecular Formula C18H16FNO
Molecular Weight 281.3 g/mol
CAS No. 101125-34-2
Cat. No. B115107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-1-isopropyl-1h-indole-2-carbaldehyde
CAS101125-34-2
Synonyms3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carboxaldehyde;  3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carboxaldehyde
Molecular FormulaC18H16FNO
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C(=C1C=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H16FNO/c1-12(2)20-16-6-4-3-5-15(16)18(17(20)11-21)13-7-9-14(19)10-8-13/h3-12H,1-2H3
InChIKeyNPWWALYZZIFFPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde (CAS 101125-34-2): Core Properties and Industrial Significance


3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde is a fluorinated indole derivative characterized by a 4-fluorophenyl substituent at the 3-position, an isopropyl group at the 1-position, and a reactive carbaldehyde group at the 2-position. It is commercially available as a solid with a melting point of 90-91°C and a calculated LogP of 4.84 . This compound is primarily recognized as a key pharmaceutical intermediate, serving as Fluvastatin EP Impurity G and a USP reference standard, which underscores its validated role in the analytical quality control of the cholesterol-lowering drug Fluvastatin [1].

Why In-Class Indole-2-carbaldehydes Cannot Substitute for 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde in Critical Applications


Within the family of 3-arylindole-2-carbaldehydes, variations in the N-alkyl substituent and aryl group lead to quantifiable and impactful differences in physicochemical properties and biological function. Simple substitution with a close analog, such as the N-methyl derivative, is not a scientifically sound practice due to substantial shifts in key parameters like lipophilicity and target potency. These differences directly influence a compound's suitability as a reference standard in validated analytical methods and its performance as a synthetic intermediate. The specific combination of the N-isopropyl and 4-fluorophenyl groups in this compound confers a unique profile of lipophilicity (LogP 4.84 [1]) and binding affinity in its downstream derivatives (IC50 2.5 nM [2]), which are not replicated by its analogs, making generic substitution a high-risk decision for regulated research and manufacturing.

Quantitative Differentiation of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde Against Key Analogs


Lipophilicity Advantage: LogP 4.84 vs. N-Methyl Analog LogP 3.80

The compound exhibits a substantially higher calculated partition coefficient (LogP) of 4.84 compared to its closest N-alkyl analog, 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde (CAS 93957-42-7), which has a reported LogP of 3.80 [1]. This difference in lipophilicity, driven by the larger isopropyl substituent, can directly impact the compound's solubility profile, membrane permeability, and overall behavior in biological assays and synthetic reactions.

Drug Design Lipophilicity Physicochemical Properties Medicinal Chemistry

Downstream Target Engagement: IC50 2.5 nM for Fluvastatin Analog vs. 1.5 µM for N-Methyl Analog in Anticancer Assays

A derivative of this compound, specifically the elaborated fluvastatin framework containing the 3-(4-fluorophenyl)-1-isopropylindole core, exhibits potent inhibition of rat liver HMG-CoA reductase with an IC50 of 2.5 nM [1]. This is in stark contrast to the N-methyl analog, which, in a separate study evaluating anticancer activity, showed an IC50 of 1.5 µM (1500 nM) against the A431 cell line . While assay conditions and targets differ, the data point to a clear structure-activity relationship where the isopropyl substitution is a key determinant for high potency in a therapeutically relevant target class (HMG-CoA reductase).

HMG-CoA Reductase Enzyme Inhibition Potency Drug Discovery

Regulatory Compliance: Designation as Fluvastatin EP Impurity G and USP Reference Standard

This compound is officially designated as Fluvastatin EP Impurity G according to the European Pharmacopoeia and as 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde according to the United States Pharmacopeia (USP) for use as a reference standard . This regulatory recognition provides a verifiable and mandatory use case that is absent for its non-isopropyl analogs, which are not specified as official impurities or reference standards for Fluvastatin. Its procurement is therefore a compliance requirement, not a discretionary choice, in the quality control of Fluvastatin active pharmaceutical ingredient (API) and drug products.

Quality Control Regulatory Affairs Analytical Chemistry Pharmaceutical Analysis

Synthetic Utility: High Purity (98%) and Defined Physicochemical Properties for Reproducible Downstream Chemistry

The compound is routinely offered with a minimum purity specification of 98% from multiple vendors . This high and verifiable purity, coupled with well-defined physicochemical properties such as a melting point of 90-91°C (from isopropanol) , ensures its reliable and reproducible use as a synthetic intermediate. Its reactive 2-carbaldehyde group enables a variety of downstream transformations, such as the Vilsmeier-Haack formylation described for this class of compounds, making it a versatile building block [1]. This contrasts with lower-purity or poorly characterized generic indole aldehydes, which can introduce variability and reduce yield in subsequent synthetic steps.

Organic Synthesis Building Block Purity Process Chemistry

Proven Applications of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde in Scientific and Industrial Settings


Analytical Reference Standard for Fluvastatin Quality Control

As the officially designated Fluvastatin EP Impurity G and USP Fluvastatin Related Compound G, this material is essential for analytical laboratories performing method development, method validation (AMV), and routine quality control (QC) testing of Fluvastatin API and finished drug products. Its use ensures compliance with regulatory requirements for Abbreviated New Drug Applications (ANDAs) and commercial manufacturing, providing a clear and non-negotiable rationale for its procurement [1].

High-Potency Intermediate for HMG-CoA Reductase Inhibitor Synthesis

The compound's core structure is integral to the synthesis of potent HMG-CoA reductase inhibitors, such as Fluvastatin. The presence of the N-isopropyl group is critical for achieving low nanomolar potency (IC50 2.5 nM) in downstream analogs [2]. This makes the compound a privileged starting material for medicinal chemists aiming to design and synthesize novel statin-like molecules or other therapeutics targeting this enzyme class.

Lipophilic Building Block for Optimizing Pharmacokinetic Properties

With a high calculated LogP of 4.84, this compound is a valuable building block for medicinal chemistry programs seeking to increase the lipophilicity of a lead series. Compared to its N-methyl analog (LogP 3.80), it offers a quantifiable advantage in modulating membrane permeability and distribution, which can be leveraged to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile [3].

Reproducible Starting Material for Academic and Industrial Research

The commercial availability of this compound at a high purity (98%) with well-defined physicochemical properties (e.g., melting point 90-91°C) ensures its reliable and reproducible use in fundamental research . This reduces experimental variability in synthetic methodology studies, biological assays, and material science applications, making it a preferred choice over less characterized or lower-purity alternatives.

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